molecular formula C20H12O2 B14467548 [1,2'-Binaphthalene]-1',4'-dione CAS No. 65490-97-3

[1,2'-Binaphthalene]-1',4'-dione

Cat. No.: B14467548
CAS No.: 65490-97-3
M. Wt: 284.3 g/mol
InChI Key: ZUSYKTUCTWROJZ-UHFFFAOYSA-N
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Description

[1,2’-Binaphthalene]-1’,4’-dione is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected through a single bond, with a quinone functional group at the 1 and 4 positions of one of the naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2’-Binaphthalene]-1’,4’-dione typically involves the oxidative coupling of 2-naphthol. One common method employs the use of ferric chloride (FeCl3) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of [1,2’-Binaphthalene]-1’,4’-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

[1,2’-Binaphthalene]-1’,4’-dione undergoes various chemical reactions, including:

    Oxidation: The quinone group can be further oxidized to form more complex quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthalene compounds .

Scientific Research Applications

[1,2’-Binaphthalene]-1’,4’-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [1,2’-Binaphthalene]-1’,4’-dione involves its interaction with various molecular targets and pathways. The quinone group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Binaphthalene: Similar in structure but lacks the quinone functional group.

    1,1’-Binaphthalene: Another binaphthyl derivative with different substitution patterns.

    1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand used in asymmetric synthesis.

Uniqueness

The presence of the quinone functional group in [1,2’-Binaphthalene]-1’,4’-dione distinguishes it from other binaphthyl derivatives. This functional group imparts unique redox properties and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

65490-97-3

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

2-naphthalen-1-ylnaphthalene-1,4-dione

InChI

InChI=1S/C20H12O2/c21-19-12-18(20(22)17-10-4-3-9-16(17)19)15-11-5-7-13-6-1-2-8-14(13)15/h1-12H

InChI Key

ZUSYKTUCTWROJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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